molecular formula C15H24N2O2 B190273 Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate CAS No. 180081-10-1

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Cat. No. B190273
M. Wt: 264.36 g/mol
InChI Key: VAEAYMRALDLXDJ-UHFFFAOYSA-N
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Description

“Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate” is an organic compound that can serve as an intermediate in organic synthesis . It contains an amino group and an ester group, which gives the molecule a polar structure .


Molecular Structure Analysis

The molecular formula of “Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate” is C11H16N2O2 . The structure contains an amino group and an ester group, which contributes to its polarity .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is soluble in polar solvents such as N,N-dimethylformamide and alcohols, and slightly soluble in nonpolar solvents such as alkanes . It has a high gastrointestinal absorption and is BBB permeant .

Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), to which tert-butyl carbamates can be structurally related, are used across various industries to prevent oxidative damage. Research by Liu & Mabury (2020) outlines the environmental detection, human exposure, and toxicity concerns associated with SPAs. These compounds, including butylated hydroxytoluene (BHT), have been found in environmental matrices such as air particulates, sea sediment, and river water. Human exposure routes include food intake and the use of personal care products. The study calls for future research into novel SPAs with reduced toxicity and environmental persistence Liu & Mabury, 2020.

Thermophysical Properties of Ether Mixtures

Marsh et al. (1999) discuss the thermophysical properties of mixtures containing ethers like methyl tert-butyl ether (MTBE) with non-polar solvents, focusing on their use as gasoline additives to improve octane rating and reduce exhaust pollution. This research is relevant for understanding the physical and chemical behavior of tert-butyl carbamates in mixtures, which could have implications for industrial applications and environmental pollution mitigation strategies Marsh et al., 1999.

Polymer Membranes for Purification of Fuel Additives

The use of polymer membranes for the purification of MTBE, a compound structurally related to tert-butyl carbamates, highlights the potential for chemical separation and purification technologies. Pulyalina et al. (2020) review various polymer materials for separating MTBE from azeotropic mixtures, suggesting applications for tert-butyl carbamate compounds in improving fuel performance and reducing hazardous emissions Pulyalina et al., 2020.

Decomposition and Environmental Remediation

Hsieh et al. (2011) explore the decomposition of MTBE by adding hydrogen in a cold plasma reactor, providing insights into potential remediation techniques for environmental pollutants. This research underscores the importance of innovative approaches for breaking down complex organic compounds, including tert-butyl carbamates, in polluted environments Hsieh et al., 2011.

Biodegradation and Environmental Fate

The biodegradation and environmental fate of ether compounds like ETBE, related to tert-butyl carbamates, are critical for understanding how these substances behave in soil and groundwater. Thornton et al. (2020) summarize the knowledge on the aerobic and anaerobic degradation pathways of ETBE, highlighting the importance of microbial processes in mitigating environmental pollution Thornton et al., 2020.

Safety And Hazards

The compound is associated with some safety hazards. It has been assigned the signal word “Warning” and hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) .

properties

IUPAC Name

tert-butyl N-[2-(4-aminophenyl)-2-methylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-10-15(4,5)11-6-8-12(16)9-7-11/h6-9H,10,16H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEAYMRALDLXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629311
Record name tert-Butyl [2-(4-aminophenyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

CAS RN

180081-10-1
Record name tert-Butyl [2-(4-aminophenyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a refluxing solution of tert-butyl 2-methyl-2-(4-nitrophenyl)propylcarbamate (725 mg, 2.5 mmol) and ammonium formate (700 mg, 10.9 mmol) in EtOH (25 mL) was added Pd-5% wt on carbon (400 mg). The mixture was refluxed for 1 h, cooled and filtered through Celite. The filtrate was concentrated to give tert-butyl 2-methyl-2-(4-aminophenyl)propylcarbamate (G-3) (550 mg, 83%), which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ 6.99 (d, J=8.5 Hz, 2H), 6.49 (d, J=8.6 Hz, 2H), 4.85 (s, 2H), 3.01 (d, J=6.3 Hz, 2H), 1.36 (s, 9H), 1.12 (s, 6H); HPLC ret. time 2.02 min, 10-99% CH3CN, 5 min run; ESI-MS 265.2 m/z (MH+).
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700 mg
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25 mL
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Synthesis routes and methods II

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